1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
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Overview
Description
1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a hydroxy group, a nitro group, and a pyridinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-acetylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of this compound ketone or aldehyde derivatives.
Reduction: Formation of 1-(2-Amino-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity, allowing it to form hydrogen bonds and undergo redox reactions. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
- 1-(2-Hydroxy-5-nitrophenyl)-3-(2-thienyl)-2-propen-1-one
- 1-(2-Hydroxy-5-nitrophenyl)-3-(2-furyl)-2-propen-1-one
- 1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyrimidinyl)-2-propen-1-one
Comparison: Compared to these similar compounds, 1-(2-Hydroxy-5-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one is unique due to the presence of the pyridinyl group, which enhances its ability to participate in coordination chemistry and increases its potential biological activities. The nitro and hydroxy groups also contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C14H10N2O4 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-5-nitrophenyl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O4/c17-13(6-4-10-3-1-2-8-15-10)12-9-11(16(19)20)5-7-14(12)18/h1-9,18H/b6-4+ |
InChI Key |
WOWYCTBRSINJDW-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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